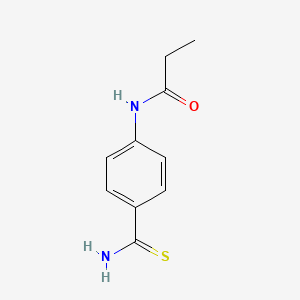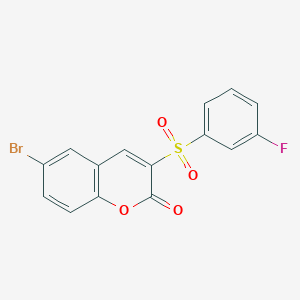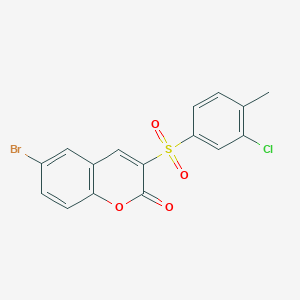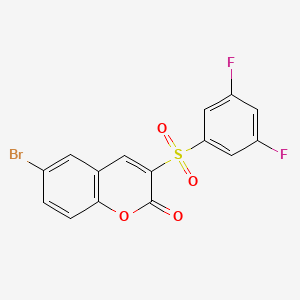![molecular formula C20H12N4O2 B3314156 6-(3-phenyl-1,2,4-oxadiazol-5-yl)-11H-pyrido[2,1-b]quinazolin-11-one CAS No. 950276-51-4](/img/structure/B3314156.png)
6-(3-phenyl-1,2,4-oxadiazol-5-yl)-11H-pyrido[2,1-b]quinazolin-11-one
描述
6-(3-Phenyl-1,2,4-oxadiazol-5-yl)-11H-pyrido[2,1-b]quinazolin-11-one is a complex organic compound featuring a pyrido[2,1-b]quinazolin-11-one core fused with a 1,2,4-oxadiazole ring substituted with a phenyl group
准备方法
Synthetic Routes and Reaction Conditions: . Common synthetic routes include:
Condensation Reactions: Formation of the quinazolinone core through condensation reactions between appropriate precursors.
Cyclization Reactions: Cyclization steps to form the oxadiazole ring, often involving the use of reagents like hydrazine or carboxylic acids.
Phenyl Substitution: Introduction of the phenyl group through electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial-scale production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency. Continuous flow chemistry and automated synthesis platforms are often employed to streamline the production process.
Types of Reactions:
Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups.
Reduction: Reduction reactions may be employed to reduce nitro groups or other oxidized functionalities.
Substitution: Electrophilic and nucleophilic substitution reactions are used to introduce various substituents on the aromatic rings.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and iron filings are frequently used.
Substitution Reagents: Halogenating agents like bromine or chlorine, and nucleophiles such as phenyl lithium.
Major Products Formed:
Oxidation Products: Hydroxylated or carboxylated derivatives.
Reduction Products: Amines or hydroxylamines.
Substitution Products: Halogenated or alkylated derivatives.
科学研究应用
This compound has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including antimicrobial and antifungal properties.
Medicine: Potential therapeutic applications in treating diseases such as cancer, inflammation, and bacterial infections.
Industry: Utilized in the development of new materials, including fluorescent dyes and sensors.
作用机制
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: Interacts with enzymes or receptors involved in disease processes.
Pathways: Involves pathways related to cell signaling, apoptosis, and immune response modulation.
相似化合物的比较
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Quinazolinone Derivatives: Compounds with the quinazolinone core structure, used in various pharmaceutical applications.
Uniqueness: 6-(3-Phenyl-1,2,4-oxadiazol-5-yl)-11H-pyrido[2,1-b]quinazolin-11-one stands out due to its unique combination of structural features, which contribute to its distinct biological and chemical properties.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
属性
IUPAC Name |
6-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrido[2,1-b]quinazolin-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N4O2/c25-20-14-9-4-5-11-16(14)21-18-15(10-6-12-24(18)20)19-22-17(23-26-19)13-7-2-1-3-8-13/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLXGOOOFCGIQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN4C3=NC5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 4-[(3-methoxyphenyl)amino]-2-oxobut-3-enoate](/img/structure/B3314088.png)
![3-phenyl-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B3314093.png)


![2-{[(3-ethylphenyl)carbamoyl]methyl}-N-(4-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B3314115.png)
![N-(4-bromo-3-methylphenyl)-2-{10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaen-5-ylsulfanyl}acetamide](/img/structure/B3314117.png)
![2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidine-7-thione](/img/structure/B3314119.png)
![ETHYL 4-{[(4-BROMOPHENYL)CARBAMOYL]METHOXY}-6-CHLOROQUINOLINE-2-CARBOXYLATE](/img/structure/B3314126.png)


![6-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B3314150.png)
![6-bromo-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B3314168.png)
